![molecular formula C7H12ClNO B13454563 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-7-azaspiro[44]non-3-enehydrochloride is a compound that belongs to the class of spiro-heterocycles These compounds are characterized by a unique spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system
Vorbereitungsmethoden
The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a suitable lactone with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical research.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it has been shown to inhibit endothelial migration induced by vascular endothelial growth factor, which is crucial in angiogenesis .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be compared with other similar spirocyclic compounds, such as:
Azaspirene: This compound also contains a spirocyclic structure and has been studied for its angiogenesis inhibitory properties.
Pseurotins: These compounds possess a similar spirocyclic ring system and have shown inhibitory effects on chitin synthase.
Synerazol: Another spirocyclic compound with structural similarities, known for its unique biological activities.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various scientific fields.
Eigenschaften
Molekularformel |
C7H12ClNO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
1-oxa-7-azaspiro[4.4]non-3-ene;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h1-2,8H,3-6H2;1H |
InChI-Schlüssel |
VAWDEDPSXPRPRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C=CCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
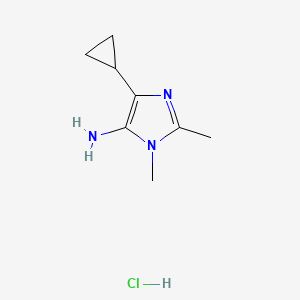
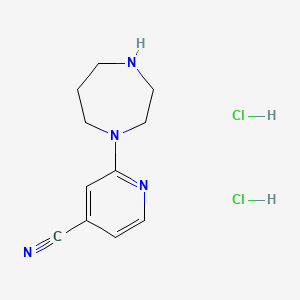

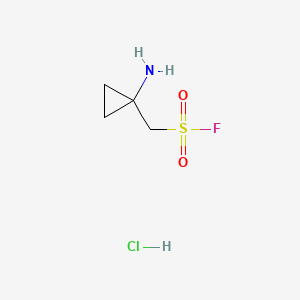



![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
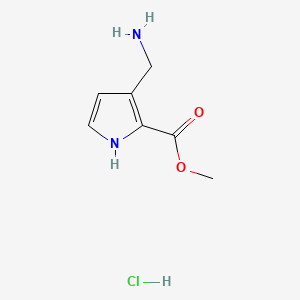


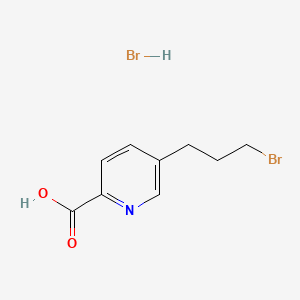
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
